molecular formula C12H13N3 B1358564 N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine CAS No. 886851-48-5

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine

Cat. No.: B1358564
CAS No.: 886851-48-5
M. Wt: 199.25 g/mol
InChI Key: DIWVUAYHEYROLA-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a pyrimidine ring attached to a phenyl group, which is further connected to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-(pyrimidin-2-yl)benzaldehyde with methylamine under reductive amination conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can also be employed to facilitate the reduction step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-Oxide derivatives.

    Reduction: Corresponding secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-(pyridin-2-yl)phenyl)methanamine
  • N-Methyl-1-(4-(pyridin-3-yl)phenyl)methanamine
  • N-Methyl-1-(4-(pyridin-4-yl)phenyl)methanamine

Uniqueness

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to its pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVUAYHEYROLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640274
Record name N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-48-5
Record name N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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